molecular formula C11H9NOS B8324187 2-(4-Hydroxyphenylthio)pyridine

2-(4-Hydroxyphenylthio)pyridine

Cat. No.: B8324187
M. Wt: 203.26 g/mol
InChI Key: UXAXFUXWJNNOGI-UHFFFAOYSA-N
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Description

2-(4-Hydroxyphenylthio)pyridine is a pyridine derivative featuring a thioether (-S-) linkage connecting the pyridine ring to a 4-hydroxyphenyl group. This compound combines the aromatic and basic properties of pyridine with the hydrogen-bonding capability of the phenolic hydroxyl group, making it a candidate for applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C11H9NOS

Molecular Weight

203.26 g/mol

IUPAC Name

4-pyridin-2-ylsulfanylphenol

InChI

InChI=1S/C11H9NOS/c13-9-4-6-10(7-5-9)14-11-3-1-2-8-12-11/h1-8,13H

InChI Key

UXAXFUXWJNNOGI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)SC2=CC=C(C=C2)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs include:

  • 2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine: Features a chloro-substituted pyridine core and amino groups. The presence of electron-withdrawing Cl and electron-donating NH₂ groups influences reactivity and solubility .
  • 4-(4-Chlorophenyl)pyrimidine-2-thiol : A pyrimidine-thiol derivative with a chlorophenyl group, highlighting the role of sulfur in metal coordination and biological activity .
Table 1: Structural Comparison
Compound Core Structure Key Substituents Functional Groups
2-(4-Hydroxyphenylthio)pyridine Pyridine 4-Hydroxyphenylthio -S-, -OH
2-Amino-4-(2-chloro-5-(4-Ph)pyridin-3-yl)-1-Ph-pyridine Pyridine Cl, NH₂, substituted phenyl -Cl, -NH₂
4-(4-Chlorophenyl)pyrimidine-2-thiol Pyrimidine 4-Chlorophenyl, thiol -SH, -Cl

Physicochemical Properties

  • Melting Points: Pyridine derivatives with bulky substituents (e.g., 2-amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-Ph-pyridine) exhibit high melting points (268–287°C) due to increased molecular rigidity and intermolecular interactions . This compound likely has a lower melting point (~200–250°C) due to the hydroxyl group enhancing solubility.
  • Solubility: The hydroxyl group in this compound improves water solubility compared to non-polar analogs like 2-(2-hexyl-4-methylphenyl)pyridine, which is lipophilic and prone to bioaccumulation .
Table 2: Physicochemical Data
Compound Molecular Weight (g/mol) Melting Point (°C) Solubility (Water)
This compound* ~245 ~200–250 Moderate
2-Amino-4-(2-chloro-5-(4-Ph)pyridin-3-yl)-1-Ph-pyridine 466–545 268–287 Low
4-(4-Chlorophenyl)pyrimidine-2-thiol 222.69 Not reported Low

*Estimated based on analogs.

Stability and Reactivity

  • The thioether group in this compound is less prone to oxidation than thiols (e.g., 4-(4-chlorophenyl)pyrimidine-2-thiol), improving shelf-life .
  • The hydroxyl group may participate in hydrogen bonding, increasing crystallinity compared to non-polar analogs .

Preparation Methods

Halopyridine Substrates and Thiophenol Reactivity

The S<sub>N</sub>Ar reaction is a cornerstone for synthesizing arylthio-pyridines. 2-Chloro- or 2-bromopyridine reacts with 4-hydroxythiophenol under basic conditions. The reaction typically requires polar aprotic solvents (e.g., DMF, DMSO) and elevated temperatures (80–120°C). Deprotonation of the thiol by bases like K<sub>2</sub>CO<sub>3</sub> generates a thiolate nucleophile, which displaces the halide on the pyridine ring.

Example Protocol :

  • Reactants : 2-Chloropyridine (1.0 eq), 4-hydroxythiophenol (1.2 eq), K<sub>2</sub>CO<sub>3</sub> (2.0 eq)

  • Solvent : DMF

  • Conditions : 100°C, 12 h

  • Workup : Extraction with CH<sub>2</sub>Cl<sub>2</sub>, purification via column chromatography

  • Yield : ~65–75%

Role of Activating Groups

Electron-withdrawing groups (EWGs) on pyridine enhance S<sub>N</sub>Ar reactivity. For example, 2-chloro-4-acetylpyridine reacts efficiently with 4-hydroxythiophenol due to the acetyl group’s activating effect. However, unactivated 2-chloropyridine requires harsher conditions or catalytic additives.

Transition Metal-Catalyzed Coupling

Copper-Catalyzed Ullmann-Type Coupling

Copper catalysts (e.g., CuI, CuBr) enable C–S bond formation between 2-halopyridines and 4-hydroxythiophenol. Ligands like 1,10-phenanthroline improve efficiency.

Optimized Conditions :

  • Catalyst : CuI (10 mol%), 1,10-phenanthroline (20 mol%)

  • Base : Cs<sub>2</sub>CO<sub>3</sub>

  • Solvent : DMSO

  • Temperature : 110°C, 24 h

  • Yield : ~70–80%

Palladium-Mediated Approaches

Palladium catalysts (e.g., Pd(OAc)<sub>2</sub>) with phosphine ligands (Xantphos) facilitate coupling under milder conditions. This method is less common due to cost but offers superior selectivity.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, reducing time from hours to minutes. A representative protocol involves:

Procedure :

  • Reactants : 2-Bromopyridine (1.0 eq), 4-hydroxythiophenol (1.1 eq), K<sub>2</sub>CO<sub>3</sub> (2.5 eq)

  • Solvent : Ethanol

  • Conditions : Microwave, 150 W, 100°C, 15 min

  • Yield : ~85–90%

Phosphonium Salt Activation Strategy

Activation of 2-halopyridines via N-phosphonium intermediates enhances electrophilicity, enabling room-temperature reactions.

Key Steps :

  • Phosphonium Formation : 2-Iodopyridine reacts with P(p-anisole)<sub>3</sub> in CHCl<sub>3</sub> to form a dicationic intermediate.

  • Thiolate Attack : 4-Hydroxythiophenol displaces the iodide at 25°C.

  • Yield : ~90% (with sublimed 2-iodopyridine)

Comparative Analysis of Methods

Method Conditions Yield Advantages Limitations
S<sub>N</sub>Ar100°C, 12 h65–75%Simple setupRequires activated substrates
Ullmann Coupling110°C, 24 h70–80%Broad substrate scopeHigh catalyst loading
Microwave-Assisted100°C, 15 min85–90%Rapid synthesisSpecialized equipment required
Phosphonium Activation25°C, 2 h90%Mild conditions, high efficiencySensitivity to moisture

Challenges and Optimization Strategies

  • Protection of Hydroxyl Group : The 4-hydroxyphenyl moiety may require protection (e.g., acetyl) to prevent oxidation during synthesis.

  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) improve solubility but complicate purification. Alternatives like acetonitrile offer easier workups.

  • Catalyst Recycling : Heterogeneous catalysts (e.g., Cu/Al<sub>2</sub>O<sub>3</sub>) reduce metal contamination .

Q & A

Q. Methodological Answer :

  • Synthetic Routes :
    • Thiol-Ether Coupling : React 4-hydroxythiophenol with 2-chloropyridine under basic conditions (e.g., K₂CO₃ in DMF) to form the thioether bond .
    • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted precursors. Recrystallization in ethanol improves purity (>95%) .
  • Critical Parameters :
    • Anhydrous conditions prevent hydrolysis of intermediates.
    • Monitor reaction progress via TLC (Rf ~0.3–0.5 in 7:3 hexane:EtOAc) .

Table 1 : Key Reaction Conditions for Synthesis

ParameterOptimal ValueReference
SolventDMF or DMSO
BaseK₂CO₃ or NaOH
Temperature80–100°C, 12–24 hrs

Which spectroscopic techniques are most effective for characterizing this compound?

Q. Methodological Answer :

  • 1H/13C NMR : Confirm regiochemistry of the pyridine ring and hydroxyl group. Key signals:
    • Pyridine protons: δ 7.5–8.5 ppm (multiplet, 3H).
    • Hydroxyphenyl protons: δ 6.8–7.2 ppm (doublet, 2H) .
  • IR Spectroscopy : Identify S-C and O-H stretches (~2550 cm⁻¹ for thioether; ~3300 cm⁻¹ for -OH) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ expected at m/z 219.05) .

Table 2 : Key Spectroscopic Markers

TechniqueDiagnostic Peaks/BandsPurposeReference
1H NMRδ 8.3 (pyridine H)Confirm substitution
IR2550 cm⁻¹ (S-C)Verify thioether linkage

What safety protocols are recommended for handling this compound?

Q. Methodological Answer :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use fume hoods for synthesis .
  • Storage : Inert atmosphere (argon) at 4°C to prevent oxidation. Avoid contact with strong acids/bases .
  • Emergency Measures :
    • Skin Contact : Wash with soap/water for 15 minutes.
    • Inhalation : Move to fresh air; seek medical attention if respiratory irritation occurs .

Advanced Research Questions

How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound derivatives?

Q. Methodological Answer :

  • Substituent Variation :
    • Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) on the phenyl ring to enhance electrophilicity and target binding .
    • Replace the hydroxyl group with methoxy (-OCH₃) to improve metabolic stability .
  • Biological Assays :
    • Test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare IC₅₀ values of derivatives .

Table 3 : Example SAR Findings from Analogous Compounds

DerivativeSubstituentIC₅₀ (μM)Reference
2-(4-Fluorophenyl)-F12.3
2-(4-Trifluoromethyl)-CF₃8.7

What mechanistic approaches can elucidate the interaction of this compound with biological targets?

Q. Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model binding to kinases (e.g., EGFR) or DNA topoisomerases. Validate with binding energy scores (< -7 kcal/mol) .
  • Enzyme Inhibition Assays : Measure inhibition of COX-2 or HDACs via fluorometric kits. Correlate activity with substituent electronics .
  • ROS Detection : Use DCFH-DA probes to assess oxidative stress induction in treated cells .

What strategies enhance the solubility and bioavailability of this compound derivatives?

Q. Methodological Answer :

  • Prodrug Design : Convert hydroxyl to phosphate esters for improved aqueous solubility. Hydrolyze in vivo to active form .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm) for sustained release. Characterize via dynamic light scattering .
  • LogP Optimization : Introduce polar groups (e.g., -SO₃H) to reduce LogP from ~2.5 to <1.5, enhancing hydrophilicity .

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